Denv-IN-9

Description

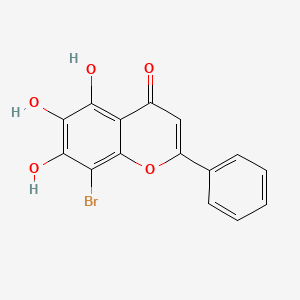

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H9BrO5 |

|---|---|

Molecular Weight |

349.13 g/mol |

IUPAC Name |

8-bromo-5,6,7-trihydroxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C15H9BrO5/c16-11-13(19)14(20)12(18)10-8(17)6-9(21-15(10)11)7-4-2-1-3-5-7/h1-6,18-20H |

InChI Key |

PSPXRBBNOBKNPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)Br)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanisms of Action of Dengue Virus Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat, with hundreds of millions of infections occurring annually. The virus exists as four distinct serotypes (DENV-1, -2, -3, and -4). While most infections are asymptomatic or result in a mild febrile illness, a small percentage can progress to severe and potentially fatal conditions such as dengue hemorrhagic fever (DHF) and dengue shock syndrome (DSS). Currently, there are no approved specific antiviral therapies for dengue, and treatment is primarily supportive. The development of effective antiviral agents is, therefore, a critical public health priority.

This technical guide provides an in-depth overview of the mechanisms of action of various inhibitors targeting the Dengue virus. Given the absence of specific information on a compound designated "Denv-IN-9" in the current scientific literature, this document will focus on the core inhibitory mechanisms against well-characterized viral targets. We will explore the inhibition of viral entry, replication, and assembly, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid researchers in the field of antiviral drug discovery.

Key Dengue Virus Drug Targets and Inhibitor Mechanisms

The DENV life cycle presents multiple opportunities for therapeutic intervention. The virus, a single-stranded positive-sense RNA virus, encodes three structural proteins (Capsid [C], pre-membrane/membrane [prM/M], and Envelope [E]) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5). Each of these proteins plays a crucial role in viral entry, replication, assembly, and pathogenesis, making them attractive targets for antiviral drug development.

Targeting the Envelope (E) Protein and Viral Entry

The DENV Envelope (E) protein is the primary antigen on the virion surface and mediates viral attachment and entry into host cells. It is a major target for neutralizing antibodies and small molecule inhibitors.

Mechanism of Action:

Inhibitors targeting the E protein can act at several stages:

-

Attachment Inhibition: Some compounds bind to the E protein and prevent its interaction with host cell receptors such as DC-SIGN, heparan sulfate, and TIM/TAM receptors.

-

Fusion Inhibition: Following receptor-mediated endocytosis, the acidic environment of the endosome triggers a conformational change in the E protein, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. Fusion inhibitors bind to the E protein and stabilize it in its pre-fusion conformation, preventing this critical step.

Quantitative Data for E Protein Inhibitors:

| Compound Class | Example Compound | Target | Assay | IC50/EC50 | DENV Serotype(s) | Reference |

| Dipeptide | EF | E Protein | Foci Formation Assay | 96.50 µM | DENV-2 (most significant) | [1] |

Experimental Protocol: Foci Formation Assay for Antiviral Activity

This assay is used to determine the infectivity of a virus and the efficacy of antiviral compounds by quantifying the number of infectious virus particles.

Materials:

-

Vero or BHK-21 cells

-

Dengue virus stock of known titer

-

Test compounds at various concentrations

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Overlay medium (e.g., medium with carboxymethylcellulose)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody against DENV E protein (e.g., 4G2)[2]

-

HRP-conjugated secondary antibody

-

Substrate for HRP (e.g., TrueBlue)

-

24-well plates

Procedure:

-

Seed Vero or BHK-21 cells in 24-well plates and grow to confluence.

-

Prepare serial dilutions of the test compound.

-

Pre-incubate a known amount of DENV with the compound dilutions for 1 hour at 37°C.

-

Remove the growth medium from the cells and infect with the virus-compound mixture.

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Remove the inoculum and add the overlay medium containing the respective compound concentration.

-

Incubate for 3-5 days at 37°C until foci of infected cells develop.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and perform immunocytochemical staining using a primary antibody against the DENV E protein and an HRP-conjugated secondary antibody.

-

Add the substrate to visualize the foci.

-

Count the number of foci and calculate the percentage of inhibition relative to a no-compound control. The IC50 value is determined as the compound concentration that reduces the number of foci by 50%.

Visualization of DENV Entry and Inhibition

Caption: DENV entry pathway and points of inhibition by antiviral compounds.

Targeting the NS2B-NS3 Protease Complex

The DENV NS3 protein is a multifunctional enzyme with protease and helicase activities. For its protease function, NS3 requires the NS2B cofactor. The NS2B-NS3 protease is essential for cleaving the viral polyprotein into individual functional proteins, making it a prime target for antiviral development.

Mechanism of Action:

Inhibitors of the NS2B-NS3 protease are typically competitive inhibitors that bind to the active site of the enzyme, preventing the cleavage of the viral polyprotein. This leads to an accumulation of the unprocessed polyprotein and a halt in viral replication.

Quantitative Data for NS2B-NS3 Protease Inhibitors:

| Compound Class | Example Compound | Target | Assay | IC50/Ki | DENV Serotype(s) | Reference |

| Protegrin-1 | - | NS2B-NS3 Protease | Protease Activity Assay | - | DENV | [3] |

| Retrocyclin-1 | - | NS2B-NS3 Protease | Protease Activity Assay | - | DENV | [3] |

| Repurposed Drug | Nelfinavir | NS2B-NS3 Protease | - | - | DENV | [3] |

Experimental Protocol: In Vitro NS2B-NS3 Protease Assay

This assay measures the enzymatic activity of the NS2B-NS3 protease and the inhibitory potential of test compounds.

Materials:

-

Recombinant DENV NS2B-NS3 protease

-

Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)

-

Test compounds at various concentrations

-

96-well black plates

-

Fluorometer

Procedure:

-

Add the assay buffer to the wells of a 96-well plate.

-

Add the test compounds at various concentrations.

-

Add the recombinant NS2B-NS3 protease to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the fluorogenic peptide substrate.

-

Measure the increase in fluorescence over time using a fluorometer (excitation ~380 nm, emission ~460 nm). The rate of fluorescence increase is proportional to the protease activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualization of NS2B-NS3 Protease Inhibition

Caption: Inhibition of the DENV NS2B-NS3 protease disrupts viral polyprotein processing.

Targeting the NS4B Protein

The DENV NS4B protein is involved in the formation of the viral replication complex and has been shown to be an inhibitor of the host's innate immune response.

Mechanism of Action:

Inhibitors of NS4B are thought to disrupt its function in the formation of the replication complex. Some inhibitors have been shown to block the interaction between NS4B and the NS3 helicase, which is essential for viral RNA replication.

Quantitative Data for NS4B Inhibitors:

| Compound Class | Example Compound | Target | Assay | EC50 | DENV Serotype(s) | Reference |

| Spiropyrazolopyridone | Compound-14a | NS4B | DENV infection in AG129 mice | - | DENV | [3] |

| Nucleoside Analog | NITD-618 | NS4B | Mutation Screening Assays | - | DENV | [3] |

| - | JNJ-A07 | NS4B | DENV load in AG129 mice | - | DENV | [3] |

Experimental Protocol: DENV Replicon Assay

This cell-based assay is used to identify inhibitors of viral replication without the need for infectious virus production. DENV replicons are engineered viral genomes that can replicate and express a reporter gene (e.g., luciferase) but lack the structural genes, making them non-infectious.

Materials:

-

Cells stably expressing a DENV replicon with a reporter gene (e.g., BHK-21-DENV-Rep)

-

Test compounds at various concentrations

-

Cell culture medium

-

Luciferase assay reagent

-

96-well white plates

-

Luminometer

Procedure:

-

Seed the DENV replicon cells in 96-well white plates.

-

Add serial dilutions of the test compounds to the cells.

-

Incubate for 48-72 hours at 37°C.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer. The light output is proportional to the level of replicon replication.

-

A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed reduction in reporter signal is not due to compound toxicity.

-

Calculate the percentage of inhibition of replication and cell viability for each compound concentration.

-

Determine the EC50 (effective concentration that inhibits 50% of replication) and CC50 (cytotoxic concentration that reduces cell viability by 50%).

Visualization of NS4B Inhibition

Caption: DENV NS4B inhibitors disrupt the formation or function of the viral replication complex.

Conclusion

The development of direct-acting antivirals against Dengue virus is a complex but crucial endeavor. This guide has outlined the mechanisms of action for inhibitors targeting key viral proteins: the Envelope protein, the NS2B-NS3 protease, and the NS4B protein. For each target, we have provided a summary of the inhibitory mechanism, quantitative data for representative compounds, detailed experimental protocols for assessing antiviral activity, and visualizations of the molecular interactions. While the search for a specific "this compound" inhibitor was inconclusive, the principles and methodologies described herein are broadly applicable to the discovery and characterization of novel anti-DENV therapeutics. Continued research focusing on these and other viral and host targets will be essential in the fight against this widespread and debilitating disease.

References

Denv-IN-9: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Dengue Virus Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Denv-IN-9 (also known as compound 5f or 8-bromobaicalein), a potent flavone analog inhibitor of the dengue virus (DENV). This document details the quantitative data from structure-activity relationship studies, step-by-step experimental protocols, and visualizations of the compound's proposed mechanism of action and experimental workflows.

Discovery and Rationale

This compound was identified through a systematic exploration of flavone analogs as potential anti-dengue agents. The core flavone structure was selected as a promising scaffold due to the known antiviral properties of naturally occurring flavones like baicalein. Researchers from the "Design, synthesis, in vitro, in silico, and SAR studies of flavone analogs towards anti-dengue activity" study synthesized a series of 33 flavone analogs with diverse substituents to investigate their structure-activity relationship (SAR) against DENV serotype 2 (DENV2). Among these, this compound emerged as a lead compound with significant inhibitory activity.

Subsequent research, detailed in "The 8-bromobaicalein inhibited the replication of dengue, and Zika viruses and targeted the dengue polymerase," focused on 8-bromobaicalein (this compound) and confirmed its broad-spectrum antiviral activity against all four dengue serotypes and the Zika virus. This study provided crucial insights into its mechanism of action, identifying the viral NS5 protein as a key target.

Synthesis of this compound (8-bromobaicalein)

This compound is synthesized through a two-step chemical process starting from baicalin.[1]

-

Hydrolysis of Baicalin: Baicalin is first hydrolyzed to baicalein. This is achieved by treating baicalin with concentrated sulfuric acid, followed by the addition of water to precipitate the baicalein product. The resulting yellow powder is then collected by filtration.[1]

-

Bromination of Baicalein: The baicalein is then brominated to yield 8-bromobaicalein (this compound). This electrophilic substitution reaction specifically targets the 8-position on the A-ring of the flavone structure.[1] The identity and purity of the final product are confirmed using techniques such as 1H-NMR and 13C-NMR.[1]

Quantitative Data: Structure-Activity Relationship of Flavone Analogs

The following table summarizes the in vitro anti-dengue activity (EC50) and cytotoxicity (CC50) of a selection of the 33 flavone analogs evaluated against DENV2-infected LLC/MK2 cells. This compound (compound 5f) is highlighted for comparison.

| Compound | R1 | R2 | R3 | R4' | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound (5f) | H | H | Br | H | 0.88 ± 0.14 | > 100 | > 113.6 |

| Baicalein | H | H | H | H | 4.04 ± 1.37 | > 250 | > 61.9 |

| 5a | Me | H | H | H | 10.3 ± 1.5 | > 100 | > 9.7 |

| 5b | Et | H | H | H | 12.8 ± 2.1 | > 100 | > 7.8 |

| 5c | Pr | H | H | H | 15.2 ± 1.8 | > 100 | > 6.6 |

| 5d | Ac | Ac | H | H | 0.070 ± 0.015 | > 100 | > 1428.6 |

| 5e | Pr | Pr | H | H | 0.068 ± 0.040 | > 100 | > 1470.6 |

| 5g | H | Br | H | H | 2.2 ± 0.4 | > 100 | > 45.5 |

| 5h | H | I | H | H | 3.1 ± 0.5 | > 100 | > 32.3 |

| 5i | H | H | NO2 | H | 1.5 ± 0.3 | > 100 | > 66.7 |

| 5j | H | H | H | OMe | 18.9 ± 2.5 | > 100 | > 5.3 |

| 5k | H | H | H | F | 9.7 ± 1.2 | > 100 | > 10.3 |

| 5l | H | H | H | Cl | 7.5 ± 0.9 | > 100 | > 13.3 |

| 5m | H | H | H | Br | 5.8 ± 0.7 | > 100 | > 17.2 |

| 5n | H | H | H | NO2 | 3.2 ± 0.4 | > 100 | > 31.3 |

Data extracted from Patigo A, et al. Sci Rep. 2022;12(1):21646 and Boonyasuppayakorn S, et al. Sci Rep. 2023;13(1):4891.

Further studies confirmed the broad-spectrum activity of this compound against all four DENV serotypes and Zika virus (ZIKV), with the following EC50 values determined in LLC/MK2 cells[1]:

| Virus | EC50 (µM) |

| DENV1 | 0.66 ± 0.11 |

| DENV2 | 0.88 ± 0.14 |

| DENV3 | 0.75 ± 0.12 |

| DENV4 | 0.79 ± 0.13 |

| ZIKV | 0.82 ± 0.15 |

Experimental Protocols

Anti-Dengue Activity Assay (Plaque Reduction Neutralization Test - PRNT)

This protocol is adapted from the methods described in the primary research articles and is a standard method for evaluating antiviral efficacy.

Materials:

-

LLC-MK2 cells (Rhesus monkey kidney epithelial cells)

-

Dengue virus stock (e.g., DENV2 NGC strain)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound and other test compounds

-

Carboxymethylcellulose (CMC) or Agarose for overlay

-

Crystal Violet or other suitable stain

Procedure:

-

Cell Seeding: Seed LLC-MK2 cells in 24-well plates at an appropriate density to form a confluent monolayer.

-

Virus Preparation: Prepare serial dilutions of the dengue virus stock in serum-free DMEM.

-

Compound Preparation: Prepare serial dilutions of this compound and other test compounds in serum-free DMEM.

-

Infection: Remove the growth medium from the cell monolayers and infect the cells with the prepared virus dilutions. A multiplicity of infection (MOI) of 0.1 is typically used.

-

Treatment: Immediately after infection, add the prepared compound dilutions to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubation: Incubate the plates for a defined period (e.g., 1-2 hours) to allow for viral adsorption.

-

Overlay: After the adsorption period, remove the virus-compound mixture and overlay the cell monolayer with a semi-solid medium containing CMC or agarose. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Further Incubation: Incubate the plates for 5-7 days to allow for plaque formation.

-

Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value is determined as the concentration of the compound that inhibits plaque formation by 50%.

In Vitro NS5 RdRp Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the RNA-dependent RNA polymerase activity of the DENV NS5 protein.

Materials:

-

Purified recombinant DENV NS5 protein

-

RNA template

-

Radiolabeled nucleotides (e.g., [α-³²P]GTP)

-

Reaction buffer

-

This compound

-

Scintillation counter

Procedure:

-

Reaction Setup: In a reaction tube, combine the purified NS5 protein, RNA template, and reaction buffer.

-

Compound Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-compound control.

-

Initiation of Reaction: Initiate the RNA polymerization reaction by adding the radiolabeled nucleotides.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme's activity for a specific time.

-

Termination and Precipitation: Stop the reaction and precipitate the newly synthesized radiolabeled RNA.

-

Quantification: Measure the amount of incorporated radiolabeled nucleotide using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of RdRp activity for each concentration of this compound and calculate the IC50 value.

Mandatory Visualizations

Dengue Virus Replication Cycle and the Role of NS5

The following diagram illustrates the key stages of the dengue virus replication cycle within a host cell, highlighting the critical role of the NS5 protein, which is the target of this compound.

Caption: DENV replication cycle and inhibition by this compound.

Experimental Workflow for Antiviral Activity Screening

This diagram outlines the general workflow for screening and characterizing antiviral compounds like this compound.

Caption: Workflow for this compound discovery and characterization.

References

Denv-IN-9: A Potent Flavone Analog Targeting the Dengue Virus NS5 Polymerase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Denv-IN-9, identified as 8-bromobaicalein, is a synthetic flavone analog that has demonstrated significant inhibitory activity against all four serotypes of the Dengue virus (DENV). Contrary to initial classifications suggesting a protease target, detailed molecular docking and enzymatic assays have identified the viral non-structural protein 5 (NS5), specifically its RNA-dependent RNA polymerase (RdRp) domain, as the primary molecular target.[1][2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy and toxicity data, detailed experimental protocols for its evaluation, and visualizations of the relevant viral pathway and experimental workflows.

Molecular Target Identification and Mechanism of Action

This compound exerts its antiviral effect by directly targeting the Dengue virus NS5 protein. NS5 is a large, multifunctional enzyme essential for viral replication, containing two key domains: an N-terminal methyltransferase (MTase) domain and a C-terminal RNA-dependent RNA polymerase (RdRp) domain.

Initial in silico studies involving molecular docking predicted that this compound and its parent compounds likely bind to the NS5 protein.[4] Subsequent in vitro enzymatic assays confirmed this prediction, demonstrating that this compound directly inhibits the function of the DENV RdRp.[1][3] The compound is reported to bind to a conserved pocket within the RdRp domain, thereby blocking viral RNA synthesis, a critical step in the DENV replication cycle.[1][2][3] The inhibition of RdRp activity by 8-bromobaicalein was found to be 6.93 times more potent than the parent compound, baicalein.[1][3]

Signaling Pathway: DENV RNA Replication via NS5

The following diagram illustrates the central role of the NS5 protein in the Dengue virus replication cycle, which is the pathway inhibited by this compound.

Quantitative Data

The antiviral activity and cytotoxicity of this compound (8-bromobaicalein) have been evaluated in cell-based assays. The data demonstrates potent, broad-spectrum activity against all four DENV serotypes with a favorable safety profile.

Table 1: Antiviral Activity of this compound against DENV Serotypes

| Virus Serotype | Cell Line | Assay Type | EC50 (µM) | Selectivity Index (SI) | Reference |

| DENV-1 (16008) | LLC-MK2 | FFU Reduction | 0.66 ± 0.05 | > 378 | [1][3] |

| DENV-2 (NGC) | LLC-MK2 | FFU Reduction | 0.88 ± 0.14 | > 284 | [1][3][4] |

| DENV-3 (16562) | LLC-MK2 | FFU Reduction | 0.80 ± 0.08 | > 312 | [1][3] |

| DENV-4 | LLC-MK2 | FFU Reduction | 0.70 ± 0.10 | > 357 | [1] |

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. Selectivity Index (SI) is calculated as CC50 / EC50.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Cell Type | CC50 (µM) | Reference |

| LLC-MK2 | Monkey Kidney Epithelial | > 250 | [1][3] |

| Huh7 | Human Liver Hepatocellular Carcinoma | 97.89 ± 7.06 | [1][3] |

| THP-1 | Human Monocytic | > 100 | [1][3] |

| HepG2 | Human Liver Hepatocellular Carcinoma | > 100 | [1][3] |

| HEK | Human Embryonic Kidney | > 100 | [1][3] |

| RD | Human Rhabdomyosarcoma | > 100 | [1][3] |

CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

Experimental Protocols

The following sections detail the methodologies used for the in vitro and in silico evaluation of this compound.

Antiviral Activity Assay (Focus-Forming Unit Reduction Assay)

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

1. Cell Seeding:

-

Rhesus monkey kidney epithelial cells (LLC-MK2) are seeded into 96-well plates to form a confluent monolayer.[4][5][6][7]

2. Infection and Treatment:

-

The cell monolayers are infected with a specific Dengue virus serotype (e.g., DENV-2 NGC strain) at a predetermined multiplicity of infection (MOI).

-

Concurrently, the cells are treated with serial dilutions of this compound (or control compounds). The final DMSO concentration is kept constant and non-toxic.

3. Incubation:

-

The plates are incubated for a period sufficient for viral replication (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.[4]

4. Immunostaining for Focus-Forming Units (FFU):

-

After incubation, the supernatant is removed, and the cells are fixed (e.g., with 4% paraformaldehyde).

-

The cell monolayer is permeabilized and stained with a primary antibody specific for a DENV protein (e.g., anti-E protein antibody).

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

-

A substrate is added to visualize the foci (clusters of infected cells), which are then counted.

5. Data Analysis:

-

The percentage of FFU reduction is calculated relative to the untreated virus-infected control.

-

The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the compound on the metabolic activity of host cells to determine its cytotoxicity.

1. Cell Seeding and Treatment:

-

LLC-MK2 cells (or other relevant cell lines) are seeded in 96-well plates.[4][8][9][10]

-

After allowing the cells to adhere, they are treated with serial dilutions of this compound for a duration matching the antiviral assay (e.g., 48-72 hours).[4]

2. MTT Reagent Addition:

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for several hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

3. Solubilization and Measurement:

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).

4. Data Analysis:

-

Cell viability is expressed as a percentage relative to the untreated control cells.

-

The CC50 value is calculated from the dose-response curve.

Molecular Docking Protocol

This in silico method was used to predict the binding interaction between this compound and its molecular target.

1. Protein and Ligand Preparation:

-

The 3D crystal structure of the DENV NS5 protein (containing the RdRp and MTase domains) is obtained from the Protein Data Bank (PDB).

-

The structure of this compound (8-bromobaicalein) is generated and energy-minimized using computational chemistry software.

2. Docking Simulation:

-

A docking program (e.g., AutoDock Vina) is used to predict the binding pose and affinity of this compound within the active or allosteric sites of the NS5 protein.[11][12][13][14]

-

A grid box is defined to encompass the potential binding pockets of the RdRp and MTase domains.

3. Analysis of Results:

-

The resulting poses are ranked based on their predicted binding energy (affinity score).

-

The top-ranked poses are visually inspected to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the NS5 protein. This analysis helps to rationalize the compound's activity and guide further optimization.[4]

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments used to identify and characterize this compound as a DENV NS5 inhibitor.

Conclusion

This compound (8-bromobaicalein) is a promising anti-dengue lead compound with potent, pan-serotypic activity and low cytotoxicity. Its mechanism of action is the inhibition of the viral NS5 RNA-dependent RNA polymerase, a well-validated target for antiviral drug development. The detailed data and protocols provided in this guide offer a solid foundation for further preclinical development and optimization of this and related flavone analogs as potential therapeutics for Dengue fever.

References

- 1. The 8-bromobaicalein inhibited the replication of dengue, and Zika viruses and targeted the dengue polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. protocols.io [protocols.io]

- 5. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 7. LLC-MK2 (Original) Cells [cytion.com]

- 8. Cytotoxicity assay using LLC-MK2 cell line [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity assay using LLC-MK2 cell line [protocols.io]

- 11. Looking for inhibitors of the dengue virus NS5 RNA-dependent RNA-polymerase using a molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of new inhibitors of NS5 from dengue virus using saturation transfer difference (STD-NMR) and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04836A [pubs.rsc.org]

- 13. In silico and in vitro studies of potential inhibitors against Dengue viral protein NS5 Methyl Transferase from Ginseng and Notoginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academicjournals.org [academicjournals.org]

Antiviral Activity Spectrum of Dengue Virus Envelope Protein Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DENV), a member of the Flaviviridae family, is a significant global health threat, with four distinct serotypes (DENV-1, DENV-2, DENV-3, and DENV-4).[1][2] The viral envelope (E) protein is a critical component for viral entry into host cells, mediating attachment and membrane fusion, making it a prime target for antiviral drug development.[3][4][5] This technical guide provides an in-depth overview of the antiviral activity spectrum of a class of small molecule inhibitors targeting the DENV E protein. These inhibitors function by binding to the E protein and preventing the conformational changes necessary for membrane fusion, thereby blocking viral entry into host cells.[5]

Mechanism of Action: Targeting Viral Entry

The DENV life cycle begins with the attachment of the E protein to host cell receptors.[1][6] Following attachment, the virus is internalized into endosomes via clathrin-mediated endocytosis.[6][7] The acidic environment of the endosome triggers a conformational change in the E protein, leading to the fusion of the viral and endosomal membranes and the release of the viral RNA into the cytoplasm.[6][8]

DENV E protein inhibitors are designed to interfere with this process. By binding to a conserved hydrophobic pocket on the E protein, these small molecules stabilize the protein in its pre-fusion conformation.[4] This prevents the low pH-induced rearrangement required for membrane fusion, effectively trapping the virus within the endosome and preventing infection.[5][9]

Quantitative Antiviral Activity

The antiviral activity of DENV E protein inhibitors is typically quantified using cell-based assays. The two key parameters are the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

| Compound Class | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Cyanohydrazones | DENV-2 | Vero | 2.3 | >20 | >8.7 | [10] |

| ZIKV | Vero | 4.2 | >20 | >4.8 | [10] | |

| JEV | Vero | 8.6 | >20 | >2.3 | [10] | |

| Pyrimidines | DENV-2 | Huh7 | 1.0 | >50 | >50 | [10] |

| ZIKV | Huh7 | 4.8 | >50 | >10.4 | [10] | |

| JEV | Huh7 | >20 | >50 | - | [10] | |

| Nucleoside Analogues (NITD008) | DENV 1-4 | Various | <1 | >10 | >10 | [11] |

| WNV | Vero | <1 | >10 | >10 | [11] | |

| YFV | Vero | <1 | >10 | >10 | [11] |

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT)

This assay is a functional test that measures the ability of a compound to inhibit the production of infectious virus particles.

Methodology:

-

Cell Seeding: Plate susceptible cells (e.g., Vero or BHK-21) in 6-well or 12-well plates and grow to confluency.

-

Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of DENV (typically 50-100 plaque-forming units, PFU). Incubate the mixture for 1 hour at 37°C to allow the compound to bind to the virus.

-

Infection: Remove the growth medium from the cells and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for 4-7 days at 37°C to allow for plaque formation.

-

Staining: Fix the cells with a solution such as 10% formalin and stain with crystal violet to visualize the plaques.

-

Quantification: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the plaque count by 50% compared to the virus-only control.

Cytotoxicity Assay (MTT or MTS Assay)

This assay measures the effect of the compound on the metabolic activity of the cells to determine its cytotoxicity.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density.

-

Compound Addition: Add serial dilutions of the test compound to the wells. Include a "cells only" control (no compound) and a "blank" control (no cells).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 4-7 days) at 37°C.

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours. The reagent is converted to a colored formazan product by metabolically active cells.

-

Measurement: Measure the absorbance of the formazan product using a plate reader at the appropriate wavelength.

-

Calculation: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC50 is the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Spectrum

A key advantage of targeting a conserved region of the E protein is the potential for broad-spectrum antiviral activity. Many DENV E protein inhibitors have shown efficacy against all four DENV serotypes.[11] Furthermore, due to the structural similarities of the E protein among flaviviruses, some of these compounds also exhibit activity against other medically important flaviviruses, such as Zika virus (ZIKV), West Nile virus (WNV), and Japanese encephalitis virus (JEV).[10][11][12]

Conclusion

DENV E protein inhibitors represent a promising class of direct-acting antivirals with the potential for broad-spectrum activity against multiple flaviviruses. Their mechanism of action, which targets the conserved process of viral entry, makes them less susceptible to the development of resistance compared to inhibitors of more variable viral enzymes. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to combat the global threat of dengue and other flaviviral diseases. Further research and clinical development of these compounds are warranted.

References

- 1. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Deciphering Viral and Host Determinants of Dengue Virus Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo neutralization of Dengue virus by a single domain antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. remedypublications.com [remedypublications.com]

- 5. What are dengue E protein inhibitors and how do they work? [synapse.patsnap.com]

- 6. Dengue virus: pathogenesis and potential for small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Current Landscape of Bioactive Molecules against DENV: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro and In Vivo Studies Identify Important Features of Dengue Virus pr-E Protein Interactions | PLOS Pathogens [journals.plos.org]

- 10. Small molecules targeting the flavivirus E protein with broad-spectrum activity and antiviral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broad-spectrum agents for flaviviral infections: Dengue, Zika and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dengue Virus Inhibitors as Potential Broad-Spectrum Flavivirus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity and Kinetics of Denv-IN-9, a Representative Dengue Virus NS2B-NS3 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of a representative Dengue Virus (DENV) inhibitor, herein referred to as Denv-IN-9. For the purpose of this guide, we will utilize publicly available data for the well-characterized DENV NS2B-NS3 protease inhibitor, ARDP0006 , and its analogs as a model system. The DENV NS2B-NS3 protease is a prime target for antiviral drug development due to its essential role in the viral replication cycle.[1][2] Understanding the binding characteristics of inhibitors like ARDP0006 is crucial for the rational design of potent therapeutics against Dengue fever.

Data Presentation: Binding Affinity and Kinetics

The interaction between an inhibitor and its target enzyme can be characterized by several key parameters. The equilibrium dissociation constant (Kd) is a measure of binding affinity, while the association rate constant (k_on_) and dissociation rate constant (k_off_) describe the kinetics of the binding event. The inhibition constant (K_i_) is another measure of an inhibitor's potency.

The binding parameters for ARDP0006 and its analogs, targeting the DENV serotype 2 NS2B-NS3 protease (DEN2V NS2B-NS3pro), have been determined through rigorous kinetic analyses. The primary mechanism of inhibition for ARDP0006 was found to be competitive, while several of its analogs exhibited a mixed noncompetitive mechanism.[1]

Below is a summary of the inhibition constants (K_i_) for ARDP0006 and a selection of its analogs. For competitive inhibitors, the K_i_ value is equivalent to the K_d_. For mixed noncompetitive inhibitors, two distinct inhibition constants, K_i_1 and K_i_2, are reported, representing the inhibitor's affinity for the free enzyme and the enzyme-substrate complex, respectively.

| Compound ID | Scaffold | Mechanism of Inhibition | K_i_1 (µM) | K_i_2 (µM) |

| ARDP0006 | Anthraquinone | Competitive | 10 ± 1 | - |

| 6A42 | Anthraquinone | Mixed Noncompetitive | 11 ± 1 | 21 ± 3 |

| 6A45 | Anthracene | Mixed Noncompetitive | 1.1 ± 0.1 | 1.8 ± 0.2 |

| 6A47 | Anthraquinone | Mixed Noncompetitive | 1.3 ± 0.1 | 2.1 ± 0.2 |

| 6A49 | Anthracene | Mixed Noncompetitive | 0.9 ± 0.1 | 2.4 ± 0.3 |

Data sourced from Tomlinson et al., 2009, "Anthracene-based Inhibitors of Dengue Virus NS2B-NS3 Protease".[1]

Experimental Protocols

The determination of binding affinity and kinetics is reliant on precise experimental methodologies. Here, we detail the protocols for two common techniques: enzyme inhibition assays for determining K_i_ and a general protocol for Surface Plasmon Resonance (SPR) for determining k_on_ and k_off_.

Enzyme Inhibition Kinetics Assay (for K_i_ Determination)

This protocol is based on the methodology used to characterize ARDP0006 and its analogs.[1]

Objective: To determine the inhibition constant (K_i_) and the mechanism of inhibition.

Materials:

-

Purified DEN2V NS2B-NS3 protease.

-

Fluorogenic peptide substrate (e.g., Boc-Gly-Lys-Arg-AMC).

-

Test inhibitors (e.g., ARDP0006) dissolved in DMSO.

-

Assay buffer (e.g., 50 mM Tris pH 8.5, 20% glycerol, 0.01% Triton X-100).

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Dilute the purified DEN2V NS2B-NS3pro to the desired final concentration (e.g., 100 nM) in the assay buffer.

-

Prepare serial dilutions of the test inhibitor at various concentrations. It is recommended to test at least three different concentrations.

-

-

Reaction Setup:

-

In a 96-well plate, mix the diluted enzyme with each concentration of the inhibitor. Include a control with no inhibitor.

-

Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 30 minutes) at room temperature to allow for binding to reach equilibrium.

-

-

Kinetic Measurement:

-

Prepare serial dilutions of the fluorogenic substrate in the assay buffer. Recommended concentrations should span a range above and below the Michaelis constant (K_m_) of the enzyme for the substrate (e.g., 37.5 µM to 1200 µM).

-

Initiate the enzymatic reaction by adding the different concentrations of the substrate to the wells containing the enzyme-inhibitor mixture.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., every 5 minutes for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., excitation 380 nm, emission 465 nm for AMC).

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) from the linear phase of the fluorescence progress curves.

-

Plot the initial velocities against the substrate concentrations for each inhibitor concentration.

-

Analyze the data using non-linear regression fitting to different models of enzyme inhibition (competitive, noncompetitive, uncompetitive, and mixed) to determine the best-fit model.

-

From the best-fit model, the K_i_ (or K_i_1 and K_i_2 for mixed inhibition) values are derived.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

The following is a general protocol for analyzing the binding of a small molecule inhibitor to an immobilized enzyme, adapted for the DENV protease system.

Objective: To determine the association (k_on_) and dissociation (k_off_) rate constants and the equilibrium dissociation constant (K_d_).

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip).

-

Purified DEN2V NS2B-NS3 protease (ligand).

-

Test inhibitor (analyte).

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Amine coupling kit (EDC, NHS, and ethanolamine).

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

Procedure:

-

Ligand Immobilization:

-

Activate the carboxyl groups on the CM5 sensor chip surface by injecting a mixture of EDC and NHS.

-

Inject the purified DEN2V NS2B-NS3 protease diluted in the immobilization buffer over the activated surface. The protein will be covalently coupled to the sensor surface via its primary amine groups.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared in the same way but without the protease to allow for subtraction of bulk refractive index changes.

-

-

Analyte Binding Measurement:

-

Prepare a series of dilutions of the test inhibitor (analyte) in the running buffer. The concentration range should ideally span from 0.1 to 10 times the expected K_d_.

-

Inject the different concentrations of the analyte over the protease-immobilized surface and the reference surface at a constant flow rate. This is the association phase , during which the binding of the inhibitor to the protease is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

-

After the association phase, switch back to flowing only the running buffer over the sensor surface. This is the dissociation phase , where the dissociation of the inhibitor from the protease is monitored as a decrease in the SPR signal.

-

-

Surface Regeneration:

-

If the inhibitor does not fully dissociate, inject a pulse of the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.

-

-

Data Analysis:

-

After subtracting the signal from the reference flow cell, the resulting sensorgrams (plots of RU versus time) are analyzed.

-

The association and dissociation curves are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting process yields the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_ = k_off_ / k_on_).

-

Mandatory Visualizations

Signaling Pathway: DENV Polyprotein Processing

The DENV genome is translated into a single polyprotein, which is then cleaved by both host and viral proteases to yield individual viral proteins. The NS2B-NS3 protease is responsible for cleaving at multiple sites within the non-structural region of the polyprotein, a critical step for viral replication. An inhibitor like this compound (represented by ARDP0006) blocks this process.

Caption: DENV NS2B-NS3 protease inhibition pathway.

Experimental Workflow: SPR Kinetic Analysis

The workflow for determining binding kinetics using Surface Plasmon Resonance involves a series of sequential steps from preparing the sensor surface to analyzing the binding data.

Caption: Workflow for SPR-based kinetic analysis.

References

Structural Analysis of Denv-IN-9: A Non-Competitive Allosteric Inhibitor of Dengue Virus NS2B/NS3 Protease

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural and functional analysis of Denv-IN-9, a representative non-competitive, allosteric inhibitor of the Dengue virus (DENV) NS2B/NS3 protease. Given that this compound is a hypothetical compound designation, this document synthesizes data and methodologies from published research on similar allosteric inhibitors of the DENV protease to present a representative and instructive analysis.

The DENV NS2B/NS3 protease is a well-established target for antiviral drug development due to its essential role in the viral replication cycle.[1][2] This enzyme is a serine protease responsible for cleaving the viral polyprotein into functional non-structural proteins.[1][3] Inhibition of this protease disrupts viral replication, making it a prime target for therapeutic intervention.[2][4] this compound represents a class of diaryl (thio)ethers or similar small molecules that have been identified as potent and selective non-competitive inhibitors of the DENV NS2B/NS3 protease.[1]

Mechanism of Action: Allosteric Inhibition

Unlike competitive inhibitors that bind to the active site of an enzyme, this compound exhibits a non-competitive mechanism of inhibition.[1][5] This indicates that it binds to a distinct site on the enzyme, known as an allosteric site.[4][6] Molecular docking studies of similar compounds suggest that this allosteric binding pocket is located away from the active site.[1][7]

The binding of this compound to this allosteric site induces a conformational change in the NS2B/NS3 protease. This structural alteration, in turn, disrupts the catalytic activity of the enzyme, even though the active site remains unoccupied by the inhibitor.[7] This mode of inhibition offers several advantages, including the potential for higher selectivity and a reduced likelihood of resistance development through active site mutations. The identification of such allosteric sites is a promising strategy for the development of novel anti-dengue therapeutics.[4][6]

Quantitative Data Summary

The following table summarizes representative quantitative data for various non-competitive inhibitors of the DENV NS2B/NS3 protease, serving as a proxy for the expected inhibitory profile of this compound.

| Compound Class | DENV Serotype | IC50 (µM) | Ki (µM) | Cell-based EC50 (µM) | Reference |

| Benzothiazole derivatives | DENV-2, DENV-3 | Low-micromolar | Not Reported | Sub-micromolar | [1] |

| Flavonoids (Agathisflavone) | DENV-2 | 15 - 44 | 11 | Not Reported | [8] |

| Flavonoids (Myricetin) | DENV-2 | 15 - 44 | 4.7 | Not Reported | [8] |

| Phenylglycine derivatives | Not Specified | Variable | Not Reported | Variable | [9] |

| Diaryl (thio)ethers | DENV-2, DENV-3 | Low-micromolar | Not Reported | Not Reported | [1] |

Experimental Protocols

The structural and functional analysis of this compound would involve a series of key experiments, with detailed methodologies as follows:

1. In Vitro Protease Inhibition Assay (Fluorescence-based)

-

Principle: This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic peptide substrate by the recombinant DENV NS2B/NS3 protease.

-

Methodology:

-

Recombinant DENV-2 NS2B/NS3 protease (e.g., 5 µM) is pre-incubated with varying concentrations of this compound (e.g., 25, 50, 75 µM) in a suitable cleavage buffer.[10]

-

A fluorescence quencher substrate (e.g., 0–20 µM) is added to the mixture to initiate the enzymatic reaction.[10]

-

The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

The IC50 value, the concentration of this compound required to inhibit 50% of the protease activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Cell-based DENV Replication Assay (Foci-Forming Unit Reduction Assay - FFURA)

-

Principle: This assay quantifies the reduction in the number of infectious virus particles produced in the presence of this compound.

-

Methodology:

-

Vero or other susceptible cell lines are seeded in multi-well plates and grown to confluence.

-

The cells are infected with a known titer of DENV in the presence of serial dilutions of this compound.

-

After an incubation period to allow for viral replication, the cells are fixed and permeabilized.

-

The infected cell foci are visualized by immunostaining with a DENV-specific monoclonal antibody followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The foci are counted, and the percentage of reduction in foci number compared to the untreated control is calculated.

-

The EC50 value, the concentration of this compound that reduces the number of foci by 50%, is determined.

-

3. Determination of Inhibition Mechanism (Enzyme Kinetics)

-

Principle: To confirm the non-competitive mode of inhibition, enzyme kinetics are studied by measuring the reaction rates at different substrate and inhibitor concentrations.

-

Methodology:

-

The in vitro protease inhibition assay is performed with a range of substrate concentrations at several fixed concentrations of this compound.

-

The initial reaction velocities (V) are plotted against the substrate concentrations ([S]).

-

A Lineweaver-Burk plot (1/V vs. 1/[S]) is generated.[10]

-

In non-competitive inhibition, the Vmax decreases with increasing inhibitor concentration, while the Km remains unchanged. This is visualized as a series of lines on the Lineweaver-Burk plot that intersect on the x-axis.[10]

-

Mandatory Visualizations

Caption: Dengue Virus Replication Cycle Highlighting the Role of NS2B/NS3 Protease.

Caption: Experimental Workflow for Structural and Functional Analysis of this compound.

Caption: Mechanism of Non-Competitive Inhibition of NS2B/NS3 Protease by this compound.

References

- 1. Novel Dengue Virus NS2B/NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. ijcmas.com [ijcmas.com]

- 4. Allosteric inhibition of the NS2B-NS3 protease from dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological activity evaluation of novel allosteric inhibitors of the DENV NS2B–NS3 protease - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Flavonoids as noncompetitive inhibitors of Dengue virus NS2B-NS3 protease: inhibition kinetics and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral drug discovery with an optimized biochemical dengue protease assay: Improved predictive power for antiviral efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Silico Modeling of Dengue Virus-Inhibitor Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The global prevalence of Dengue virus (DENV), coupled with the absence of broadly effective therapeutics, necessitates the acceleration of antiviral drug discovery. In silico modeling has emerged as a cornerstone of this effort, providing a rapid and cost-effective framework for identifying and optimizing potential DENV inhibitors. This technical guide details the computational methodologies employed to model the interaction between Dengue virus proteins and small molecule inhibitors. While specific in silico studies on the compound DENV-IN-9 , a known Dengue Virus 2 (DENV2) inhibitor with an EC50 of 0.88 μM, are not extensively available in public literature, this document outlines the comprehensive workflow that would be applied to characterize its interaction with a viral target.[1] We present standardized protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations, using data from other well-characterized DENV inhibitors as illustrative examples. Furthermore, this guide includes visualizations of key viral processes and computational workflows to provide a practical framework for researchers in the field.

Introduction to Dengue Virus and Therapeutic Targets

Dengue virus (DENV), a member of the Flaviviridae family, is a single-stranded RNA virus with four main serotypes (DENV-1, -2, -3, -4).[2] The viral genome encodes three structural proteins (Capsid, prM/M, and Envelope) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5) that are essential for viral replication and assembly.[3] Due to their critical roles in the viral life cycle and conservation across serotypes, the non-structural proteins are primary targets for antiviral drug development.

Key DENV therapeutic targets include:

-

NS2B/NS3 Protease: A serine protease complex essential for cleaving the viral polyprotein into functional units. Its inhibition halts viral maturation.[4]

-

NS5 RNA-dependent RNA polymerase (RdRp): The core enzyme responsible for replicating the viral RNA genome. It is a prime target due to its lack of a human homolog.[5][6]

-

NS5 Methyltransferase (MTase): An enzyme that caps the 5' end of the viral RNA, a crucial step for RNA stability and evasion of the host immune system.[7][8]

-

Envelope (E) Protein: Mediates viral entry into host cells, making it a target for entry inhibitors.[9]

-

NS4B Protein: A membrane-associated protein involved in the formation of the viral replication complex.[10]

The In Silico Drug Discovery Workflow

Computational modeling follows a hierarchical workflow designed to screen large compound libraries and progressively refine the analysis of the most promising candidates. This multi-step process increases the accuracy of predictions while managing computational costs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. umpir.ump.edu.my [umpir.ump.edu.my]

- 3. Dengue Virus and Vaccines: How Can DNA Immunization Contribute to This Challenge? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Design, Synthesis, Evaluation and Molecular Dynamics Simulation of Dengue Virus NS5-RdRp Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. In silico and in vitro studies of potential inhibitors against Dengue viral protein NS5 Methyl Transferase from Ginseng and Notoginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Modeling and Molecular Dynamics Studies of Flavone―DENV E-3 Protein―SWCNT Interaction at the Flavonoid Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In silico homology modeling of dengue virus non-structural 4B (NS4B) protein and its molecular docking studies using triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Impact of Novel Indole Alkaloid Inhibitors on Dengue Virus Serotypes

Disclaimer: The specific compound "Denv-IN-9" could not be identified in publicly available scientific literature. This guide therefore focuses on a representative novel anti-dengue compound, referred to as Compound 22 , a recently identified indole alkaloid derivative, to illustrate the methodologies and data presentation requested. The information herein is based on published research on this class of compounds and their effects on the four serotypes of the Dengue virus (DENV).

This technical guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth overview of the antiviral activity of Compound 22 against all four DENV serotypes, details the experimental protocols used for its evaluation, and visualizes relevant biological pathways and experimental workflows.

Executive Summary

Dengue virus, with its four distinct serotypes (DENV-1, DENV-2, DENV-3, and DENV-4), poses a significant global health threat. The development of effective antiviral therapies that are potent against all serotypes is a critical goal. This document details the antiviral profile of Compound 22, a novel indole alkaloid derivative that has demonstrated promising inhibitory activity against all four DENV serotypes. The compound appears to target the viral replication complex, representing a promising mechanism for antiviral intervention. This guide summarizes the quantitative data on its efficacy, outlines the methodologies for its assessment, and provides visual representations of key processes.

Quantitative Data Presentation

The antiviral activity of Compound 22 was evaluated against laboratory-adapted strains and clinical isolates of all four DENV serotypes. The 50% effective concentration (EC50), which represents the concentration of the compound required to inhibit viral activity by 50%, was determined. The data is summarized in the tables below.

Table 1: Antiviral Activity of Compound 22 against Laboratory-Adapted DENV Serotypes

| DENV Serotype | Cell Line | EC50 (µM) |

| DENV-1 | Huh-7 | 2.2 |

| DENV-2 | Huh-7 | 3.5 |

| DENV-3 | Huh-7 | 6.0 |

| DENV-4 | Huh-7 | 4.8 |

Table 2: Antiviral Activity of Compound 22 against Clinical Isolates of DENV Serotypes

| DENV Serotype | Cell Line | EC50 (µM) |

| DENV-1 | A549 | 0.6 |

| DENV-2 | A549 | 1.2 |

| DENV-3 | A549 | 1.9 |

| DENV-4 | A549 | 0.8 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Compound 22.

Cell Lines and Viruses

-

Cell Lines:

-

Huh-7 (Human Hepatoma Cells): Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

-

A549 (Human Lung Carcinoma Cells): Cultured in DMEM/F-12 medium containing 10% FBS and 1% penicillin-streptomycin.

-

Vero (African Green Monkey Kidney Cells): Grown in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

-

Virus Strains:

-

Laboratory-Adapted Strains: DENV-1 (Hawaii), DENV-2 (NGC), DENV-3 (H87), and DENV-4 (H241).

-

Clinical Isolates: Low-passage clinical isolates of all four serotypes.

-

Virus Propagation: Virus stocks were generated by infecting C6/36 mosquito cells and harvesting the supernatant after 7 days. Viral titers were determined by plaque assay on Vero cells.

-

Antiviral Activity Assay (EC50 Determination)

-

Cell Seeding: Huh-7 or A549 cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

-

Compound Preparation: Compound 22 was serially diluted in the respective cell culture medium to achieve a range of final concentrations.

-

Infection and Treatment: The cell culture medium was removed from the plates, and the cells were infected with the respective DENV serotype at a multiplicity of infection (MOI) of 0.5 for 2 hours. After incubation, the virus inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS). The prepared dilutions of Compound 22 were then added to the wells.

-

Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Viral RNA: After incubation, the cell supernatant was collected, and viral RNA was extracted using a commercial viral RNA extraction kit. The amount of viral RNA was quantified using a one-step quantitative reverse transcription PCR (qRT-PCR) assay targeting a conserved region of the DENV genome.

-

Data Analysis: The percentage of viral inhibition was calculated relative to a dimethyl sulfoxide (DMSO) vehicle control. The EC50 values were determined by non-linear regression analysis using dose-response curves.

Cytotoxicity Assay (CC50 Determination)

-

Cell Seeding: Cells were seeded in 96-well plates as described for the antiviral assay.

-

Compound Treatment: Serial dilutions of Compound 22 were added to the cells.

-

Incubation: Plates were incubated for 48 hours under the same conditions as the antiviral assay.

-

Cell Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: The 50% cytotoxic concentration (CC50) was calculated from dose-response curves. The selectivity index (SI) is then calculated as CC50/EC50.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

Caption: Mechanism of DENV Inhibition by Compound 22.

Caption: Experimental Workflow for EC50 Determination.

Technical Guide: Preliminary Cytotoxicity Assessment of Anti-Dengue Virus Compounds

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific information on a compound designated "Denv-IN-9." Therefore, this guide provides a detailed overview of the standard methodologies and best practices for assessing the preliminary cytotoxicity of novel anti-Dengue virus (DENV) compounds, in line with the core requirements of the original request. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals engaged in anti-DENV drug discovery.

Introduction to Cytotoxicity in Antiviral Drug Discovery

The evaluation of cytotoxicity is a critical step in the development of antiviral therapeutics. The primary goal is to identify compounds that exhibit potent antiviral activity while demonstrating minimal toxicity to host cells. The therapeutic potential of an antiviral agent is often expressed by the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50 or IC50). A higher SI value is indicative of a more promising therapeutic window. For anti-DENV drug discovery, a variety of in vitro assays are employed to determine the CC50 of a test compound across different cell lines.

Common Cell Lines for Dengue Virus Research

The choice of cell line for cytotoxicity and antiviral assays is crucial and can influence the outcome of the studies. A range of human and non-human primate cell lines are susceptible to DENV infection and are commonly used in research.[1][2]

| Cell Line | Species | Tissue of Origin | Common Uses in DENV Research |

| Vero | Cercopithecus aethiops | Kidney epithelial | Plaque assays, virus propagation, cytotoxicity assays[1] |

| Huh7 | Homo sapiens | Liver (Hepatocellular Carcinoma) | DENV replication studies, antiviral screening[3] |

| A549 | Homo sapiens | Lung (Carcinoma) | Studies of DENV-induced immune responses[2] |

| HEK293 | Homo sapiens | Embryonic Kidney | High-content screening, antiviral assays[4] |

| HepG2 | Homo sapiens | Liver (Hepatocellular Carcinoma) | DENV replication and pathogenesis studies[1] |

| LLC-MK2 | Macaca mulatta | Kidney epithelial | Plaque assays and antiviral testing[1] |

| BHK-21 | Mesocricetus auratus | Baby Hamster Kidney | Plaque assays and virus culture[1] |

| C6/36 | Aedes albopictus | Mosquito Larvae | Virus propagation[5] |

Standard Cytotoxicity Assays

Several methods are available to assess cell viability and cytotoxicity. The choice of assay depends on factors such as the mechanism of cell death, assay throughput, and sensitivity.

| Assay | Principle | Advantages |

| MTT Assay | Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] | Well-established, cost-effective, and suitable for high-throughput screening.[7] |

| LDH Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8] | Reliable for detecting membrane integrity loss (necrosis), non-destructive to remaining cells (supernatant is used).[8][9] |

| CellTiter-Glo® | A luminescent assay that quantifies ATP, which is an indicator of metabolically active cells.[10][11] | Highly sensitive, rapid "add-mix-measure" protocol, suitable for low cell numbers and 3D cultures.[12][13] |

Experimental Protocols

This section provides a detailed, generalized protocol for the MTT assay, a widely used method for assessing the cytotoxicity of potential antiviral compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound on a selected cell line.

Materials:

-

Selected cell line (e.g., Vero, Huh7)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

96-well flat-bottom cell culture plates

-

Test compound stock solution (in DMSO)

-

MTT reagent (5 mg/mL in PBS, sterile filtered)[6]

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Multi-channel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Harvest a sub-confluent monolayer of cells using Trypsin-EDTA and perform a cell count.

-

Dilute the cells in complete culture medium to a final concentration of 2 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (20,000 cells/well) into each well of a 96-well plate.

-

Include wells for "cells only" (negative control) and "medium only" (blank).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium. It is common to perform a two-fold serial dilution to obtain a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).[14] The final DMSO concentration should be kept constant and low (typically ≤ 0.5%) across all wells to avoid solvent-induced toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions to the corresponding wells. Add fresh medium to the "cells only" control wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should correspond to the duration of the antiviral assay.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[6]

-

-

Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the "medium only" blanks from all other readings.

-

Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control (which represents 100% viability).

-

The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

-

Visualizations

Generalized Workflow for Cytotoxicity and Antiviral Screening

Caption: Workflow for antiviral and cytotoxicity assessment.

Principle of the MTT Cytotoxicity Assay

Caption: The enzymatic conversion underlying the MTT assay.

References

- 1. researchgate.net [researchgate.net]

- 2. frontierspartnerships.org [frontierspartnerships.org]

- 3. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Virus Propagation and Plaque Assay for Dengue Virus | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 8. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. invivogen.com [invivogen.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 11. promega.com [promega.com]

- 12. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]

- 13. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]

- 14. In Vitro Antiviral Activity of α-Mangostin against Dengue Virus Serotype-2 (DENV-2) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Denv-IN-9, a Putative Dengue Virus Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dengue virus (DENV) is a mosquito-borne flavivirus and a significant global health threat, with four distinct serotypes (DENV-1, -2, -3, and -4).[1] The development of effective antiviral therapeutics is a critical public health priority. The DENV non-structural protein 3 (NS3) is a multifunctional enzyme with helicase and protease activities, both of which are essential for viral replication.[2][3] This makes NS3 an attractive target for the development of small molecule inhibitors. Denv-IN-9 is a novel investigational compound identified through high-throughput screening as a potential inhibitor of DENV replication. These application notes provide detailed protocols for the in vitro characterization of this compound's antiviral activity and its mechanism of action.

Mechanism of Action Hypothesis:

This compound is hypothesized to target the DENV NS3 helicase, an enzyme responsible for unwinding the viral RNA genome during replication.[4] By inhibiting the NS3 helicase, this compound is expected to disrupt the viral replication cycle, leading to a reduction in viral progeny.

Data Presentation

The following table summarizes the hypothetical in vitro activity of this compound against Dengue virus serotype 2 (DENV-2).

| Assay Type | Endpoint | Cell Line | This compound IC50/EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |

| Cell-Based Antiviral Assay | EC50 | Vero E6 | 0.45 | > 50 | > 111 |

| NS3 Helicase Assay | IC50 | N/A | 0.28 | N/A | N/A |

| ATPase Assay | IC50 | N/A | > 100 | N/A | N/A |

Experimental Protocols

Cell-Based DENV Infection Assay

This protocol is designed to determine the 50% effective concentration (EC50) of this compound in inhibiting DENV-2 replication in a cell-based system.

Materials:

-

Vero E6 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Dengue virus serotype 2 (DENV-2)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT reagent

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 104 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in DMEM with 2% FBS, starting from a concentration of 100 µM. Include a vehicle control (DMSO) and a no-virus control.

-

Infection: Aspirate the growth medium from the cells and add 100 µL of the diluted this compound or control solutions. Subsequently, add 100 µL of DENV-2 at a multiplicity of infection (MOI) of 0.5.

-

Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.

-

Cytotoxicity and Viral Inhibition Assessment (MTT Assay):

-

After incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability and viral inhibition for each concentration of this compound. The EC50 is determined by plotting the percentage of viral inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

DENV NS3 Helicase Activity Assay (Molecular Beacon-Based)

This assay directly measures the inhibitory effect of this compound on the RNA unwinding activity of the DENV NS3 helicase. A molecular beacon is a hairpin-shaped oligonucleotide with a fluorophore and a quencher at its ends. In its hairpin form, the fluorescence is quenched. Upon hybridization to a complementary target or unwinding by a helicase, the fluorophore and quencher are separated, resulting in a fluorescent signal.

Materials:

-

Recombinant DENV NS3 helicase protein

-

Molecular beacon DNA/RNA substrate

-

Assay buffer (e.g., 25 mM MOPS pH 6.5, 3 mM MgCl2, 2 mM DTT, 5% glycerol, 0.01% BSA)

-

ATP

-

This compound

-

DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, molecular beacon substrate (e.g., 50 nM), and varying concentrations of this compound (serially diluted in DMSO, final DMSO concentration should be ≤1%).

-

Enzyme Addition: Add the recombinant DENV NS3 helicase protein to the reaction mixture to a final concentration of, for example, 20 nM.

-

Initiation of Reaction: Initiate the helicase reaction by adding ATP to a final concentration of 5 mM.

-

Signal Detection: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm and 520 nm for FAM) every minute for 30 minutes at 37°C using a fluorescence plate reader.

-

Data Analysis: Calculate the initial velocity of the reaction for each this compound concentration. The IC50 value is determined by plotting the percentage of helicase inhibition against the log concentration of the compound and fitting the data to a dose-response curve.